molecular formula C11H22N2O2 B2567343 Cis-tert-butyl 3-(aminomethyl)-4-methylpyrrolidine-1-carboxylate CAS No. 1932427-48-9

Cis-tert-butyl 3-(aminomethyl)-4-methylpyrrolidine-1-carboxylate

Cat. No.: B2567343
CAS No.: 1932427-48-9
M. Wt: 214.309
InChI Key: BWXDXUVIZLNSHM-BDAKNGLRSA-N
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Description

Cis-tert-butyl 3-(aminomethyl)-4-methylpyrrolidine-1-carboxylate is a chemical compound with the molecular formula C10H20N2O2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-tert-butyl 3-(aminomethyl)-4-methylpyrrolidine-1-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Aminomethyl Group: The aminomethyl group is introduced via a substitution reaction, often using reagents such as formaldehyde and ammonia or amines.

    Esterification: The final step involves the esterification of the carboxylate group with tert-butyl alcohol under acidic conditions to form the tert-butyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Cis-tert-butyl 3-(aminomethyl)-4-methylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the pyrrolidine ring.

    Reduction: Reduced forms of the compound, potentially leading to the formation of secondary amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Cis-tert-butyl 3-(aminomethyl)-4-methylpyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cis-tert-butyl 3-(aminomethyl)-4-methylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The compound may also participate in enzymatic reactions, acting as a substrate or inhibitor.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl (cis-3-(aminomethyl)cyclobutyl)carbamate: Similar structure but with a cyclobutyl ring instead of a pyrrolidine ring.

    tert-Butyl N-(cis-3-(aminomethyl)cyclobutyl)carbamate: Another similar compound with slight variations in the substituents.

Uniqueness

Cis-tert-butyl 3-(aminomethyl)-4-methylpyrrolidine-1-carboxylate is unique due to its specific combination of a pyrrolidine ring, aminomethyl group, and tert-butyl ester. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

tert-butyl (3S,4S)-3-(aminomethyl)-4-methylpyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-8-6-13(7-9(8)5-12)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3/t8-,9+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWXDXUVIZLNSHM-BDAKNGLRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC1CN)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@@H]1CN)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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